4-Allylpiperazine-1-carboxamide
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Overview
Description
4-Allylpiperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-en-1-yl group and a carboxamide group.
Preparation Methods
The synthesis of 4-Allylpiperazine-1-carboxamide typically involves the reaction of piperazine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The carboxamide group can be introduced through the reaction of the resulting intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Allylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the prop-2-en-1-yl group.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations.
Scientific Research Applications
4-Allylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Allylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-Allylpiperazine-1-carboxamide include other piperazine derivatives such as:
Piperazine-1-carboxamide: Lacks the prop-2-en-1-yl group but shares the carboxamide functionality.
4-(Prop-2-yn-1-yl)piperazine-1-carboxamide: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group, leading to different reactivity and applications.
N-(4-(2-Phenylethyl)piperazin-1-yl)carboxamide: Features a phenylethyl group, which imparts different biological activities and chemical properties.
Properties
CAS No. |
157459-51-3 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.228 |
IUPAC Name |
4-prop-2-enylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c1-2-3-10-4-6-11(7-5-10)8(9)12/h2H,1,3-7H2,(H2,9,12) |
InChI Key |
VRGLKMGVFZMMKI-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C(=O)N |
Origin of Product |
United States |
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